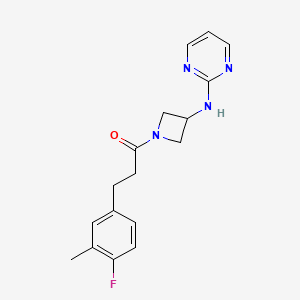

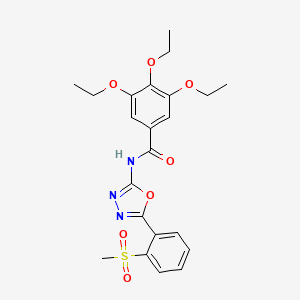

3-(4-Fluoro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Fluoro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, FLUPMAZETTIN.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

Research has demonstrated the synthesis of new pyrimidine-azetidinone analogues with significant antimicrobial and antitubercular activities. These analogues were tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing promising results for the design of new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Anticancer Properties

A series of novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Certain compounds within this series exhibited potent cytotoxicity in vitro and significant antitumor activity in vivo, highlighting their potential as anticancer agents (Naito et al., 2005).

Histone Deacetylase Inhibition

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor showcases the application of pyrimidin-2-ylamino derivatives in cancer treatment. This compound selectively inhibits histone deacetylases, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis (Zhou et al., 2008).

Antibacterial Quinolones

Derivatives of quinolone with specific substituents, such as the azetidinyl group, have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings are critical for the development of new antibacterial agents, particularly in overcoming drug-resistant strains (Kuramoto et al., 2003).

Biotransformation and Drug Metabolism

Studies on the biotransformation of beta-secretase inhibitors, including the analysis of metabolic pathways and the identification of major metabolites in humans, have contributed to the understanding of drug metabolism and the design of more effective therapeutic agents (Lindgren et al., 2013).

Antifungal Activities

Synthesis of new fluorinated coumarin-pyrimidine hybrids has been conducted, demonstrating potent anticancer activities and significant DNA cleavage capabilities. These hybrids show promise as novel anticancer agents, with some compounds exhibiting cytotoxicity comparable to or exceeding that of standard drugs (Hosamani et al., 2015).

Eigenschaften

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-12-9-13(3-5-15(12)18)4-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-3,5,7-9,14H,4,6,10-11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJFIMZRLLZRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)

![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)

![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)

![7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3014996.png)

![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)

![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)